![molecular formula C16H21N7O B2496429 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 1006327-19-0](/img/structure/B2496429.png)
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
This compound is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new series of pyrazole derivatives were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes and phenacyl bromides .Molecular Structure Analysis
The molecular structure of pyrazole comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .Scientific Research Applications
Antileishmanial Activity
The compound has shown potent antileishmanial activity. In a study, it was found that the compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The compound also demonstrated significant antimalarial activity. It was found to elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
Molecular Docking Study
A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim, which justified the better antileishmanial activity of the compound .
Medicinal Chemistry
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects. They have a wide range of applications in medicinal chemistry .
Drug Discovery
These compounds are also used in drug discovery due to their diverse pharmacological effects .
Agrochemistry
Pyrazole-bearing compounds are used in agrochemistry .
Coordination Chemistry
These compounds have applications in coordination chemistry .
Organometallic Chemistry
Pyrazole-bearing compounds are used in organometallic chemistry .
Mechanism of Action
Future Directions
Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . Future research could focus on developing novel strategies and applications of pyrazole scaffold . Also, further studies could explore the potential of this compound in the field of medicinal chemistry, drug discovery, and other related fields .
properties
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-5-6-23-15-14(9(2)21-23)11(16(24)20-17)7-13(19-15)12-8-18-22(4)10(12)3/h7-8H,5-6,17H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQAWRKNMZSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
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